Ethyl 2-cyano-2-(2-nitrophenyl)acetate
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
AS601245 is synthesized through a multi-step process involving the formation of the benzothiazole ring and subsequent functionalization to introduce the pyrimidine and pyridine moieties. The key steps include:
Formation of Benzothiazole Ring: This involves the cyclization of 2-aminothiophenol with a suitable nitrile.
Introduction of Pyrimidine Moiety: This is achieved through a nucleophilic substitution reaction with a chloropyrimidine derivative.
Attachment of Pyridine Moiety: The final step involves the reaction of the intermediate with 3-pyridyl ethylamine under basic conditions.
Industrial Production Methods
The industrial production of AS601245 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AS601245 primarily undergoes:
Substitution Reactions: The pyrimidine and pyridine moieties can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of AS601245, which can be further studied for their biological activities .
Scientific Research Applications
AS601245 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the JNK signaling pathway.
Industry: AS601245 is used in the development of new therapeutic agents targeting the JNK pathway.
Mechanism of Action
AS601245 exerts its effects by selectively inhibiting the activity of c-Jun NH2-terminal kinase (JNK). This inhibition prevents the phosphorylation and activation of c-Jun, a key transcription factor involved in the regulation of genes associated with inflammation, apoptosis, and cell proliferation. By blocking JNK activity, AS601245 modulates various cellular processes, leading to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
AS601245 is unique among JNK inhibitors due to its high selectivity and potency. Similar compounds include:
SP600125: Another JNK inhibitor, but with lower selectivity and higher off-target effects.
CC-401: A JNK inhibitor with similar potency but different pharmacokinetic properties.
JNK-IN-8: A covalent inhibitor of JNK with distinct binding characteristics .
In comparison, AS601245 stands out for its balanced profile of selectivity, potency, and favorable pharmacokinetics, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
Ethyl 2-cyano-2-(2-nitrophenyl)acetate is an organic compound with significant biological activity, primarily due to its structural features that include cyano and nitrophenyl groups. This article explores its synthesis, mechanisms of action, biological effects, and applications in scientific research.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H10N2O4
- Molecular Weight : 234.21 g/mol
- CAS Number : 65548-02-9
- Physical Form : Solid
The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Condensation Reactions : Typically involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of coupling agents such as dicyclohexyl carbodiimide (DCC) and dimethylformamide (DMF).
- Optimization Techniques : Industrial production often utilizes automated reactors to enhance yield and purity through continuous flow systems.
The biological activity of this compound is largely attributed to its ability to act as an electrophile. The cyano and nitrophenyl groups facilitate interactions with various biological targets, influencing cellular processes such as:
- Cell Proliferation : Studies indicate that the compound can modulate cell growth pathways.
- Apoptosis : It has been shown to induce apoptosis in certain cell lines, suggesting potential applications in cancer therapy.
- Differentiation : The compound may influence cellular differentiation processes.
Case Studies
- Neuroprotective Effects : In preclinical studies, this compound demonstrated neuroprotective properties by inhibiting inflammatory pathways associated with neurodegenerative diseases. This was evidenced by reduced levels of pro-inflammatory cytokines in treated neuronal cells.
- Anti-inflammatory Activity : Research has shown that the compound effectively inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, which is crucial in regulating inflammation and apoptosis. This inhibition leads to decreased expression of inflammatory mediators .
- Antitumor Activity : this compound has been evaluated for its antitumor potential against various cancer cell lines. Results indicate a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Ethyl cyano(4-nitrophenyl)acetate | Moderate anti-inflammatory effects | Different nitro group position |
Ethyl cyano(3-nitrophenyl)acetate | Limited studies on neuroprotective effects | Variation in phenyl substitution |
Ethyl cyano(4-methyl-3-nitrophenyl)hydrazonoacetate | Potential for diverse bioactivity due to hydrazone linkage | Unique hydrazone functionality |
Applications in Scientific Research
This compound serves multiple roles across various fields:
- Pharmaceutical Development : It is utilized as a precursor for synthesizing novel drugs targeting inflammatory and neurodegenerative diseases.
- Chemical Synthesis : Acts as a versatile building block for creating complex organic molecules and heterocycles.
- Agricultural Chemistry : Its derivatives are explored for use in agrochemicals due to their biological activity against plant pathogens.
Properties
IUPAC Name |
ethyl 2-cyano-2-(2-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGQARWTQZEZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372919 | |
Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65548-02-9 | |
Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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